2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It also acts as a reagent for the preparation, angiokinase inhibitory, antitumor activity, and pharmacokinetic properties of deuterated derivatives of nintedanib .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments . The accuracy of this version of the structural formula has been verified as part of the Chemical Structure Validation project .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, white crystals with a melting point of 226–227 C have been obtained. The 1H, 13C NMR, and IR spectra are available online .Scientific Research Applications
Antimicrobial and Anticancer Potential
The research into derivatives closely related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide highlights their significant potential in antimicrobial and anticancer applications. A study synthesized a series of derivatives, demonstrating substantial antimicrobial activity against various pathogens and promising anticancer activity, particularly against breast cancer cells. This suggests the compound's framework could serve as a basis for developing new therapeutic agents targeting cancer and infectious diseases (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Antitumor Activity
Further research into related piperazine derivatives bearing a 1,2,4-triazine moiety has shown these compounds to possess antiproliferative properties, particularly against breast cancer cells. The study highlights the potential of these derivatives as anticancer agents, suggesting that modifications to the piperazine structure could enhance their therapeutic efficacy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Leishmanicidal Activity
Compounds with a piperazine core have also demonstrated significant leishmanicidal activity. A study on 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including those with piperazine moieties, showed strong activity against Leishmania major, suggesting potential for treating leishmaniasis, a parasitic disease (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide” are currently unknown. The compound is structurally related to piperazine derivatives, which are known to interact with a variety of targets, including receptors and enzymes involved in various disease states .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Piperazine derivatives are known to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine derivatives are generally known to have good pharmacokinetic properties, which can be further modulated by structural modifications .
Result of Action
Based on the known effects of piperazine derivatives, it can be speculated that this compound may have potential therapeutic effects in various disease states .
Future Directions
The future directions in the research of this compound could involve further exploration of its biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the synthesis of new derivatives and evaluation of their biological activities could be a promising direction for future research .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-13-5-6-16(17(11-13)24(27)28)21-18(25)19(26)23-9-7-22(8-10-23)15-4-2-3-14(20)12-15/h2-6,11-12H,7-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTGJIRKHMCBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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